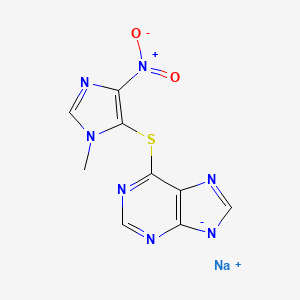

Azathioprine sodium

Descripción general

Descripción

La azatioprina sódica es un derivado de la azatioprina, un medicamento inmunosupresor utilizado principalmente para prevenir el rechazo de trasplantes de órganos y para tratar enfermedades autoinmunitarias como la artritis reumatoide, la enfermedad de Crohn y el lupus eritematoso sistémico . La azatioprina sódica es un análogo de purina que interfiere con la síntesis de ADN y ARN, inhibiendo así la proliferación de células que se dividen rápidamente, incluidas las células inmunitarias .

Métodos De Preparación

La azatioprina sódica se sintetiza a través de una serie de reacciones químicas que comienzan con la 6-mercaptopurina. La ruta sintética implica la reacción de 6-mercaptopurina con 1-metil-4-nitro-5-cloruro de imidazol en presencia de una base para formar azatioprina. Esto es seguido por la conversión de azatioprina a su forma de sal de sodio . Los métodos de producción industrial normalmente implican la síntesis a gran escala utilizando condiciones de reacción controladas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Photodegradation with Sodium Thiosulfate

Azathioprine (AZA) reacts with sodium thiosulfate (ST) under UV light, leading to structural modifications in the purine ring and formation of oxidized products. Key evidence includes:

-

UV-VIS/PL Spectroscopy :

-

Vibrational Spectroscopy :

-

XPS Analysis :

-

Thermal Stability :

Table 1 : PL Intensity Changes in AZA:ST Mixtures

| ST Concentration (wt.%) | PL Intensity Increase (Fold) |

|---|---|

| 25 | 7 |

| 50 | 22 |

| 75 | 35 |

Metal Complex Formation

Azathioprine forms stable complexes with transition metals, altering its electronic structure and thermal behavior:

-

Proton NMR Shifts :

-

Thermal Decomposition :

-

DFT Studies :

Table 2 : Thermal Decomposition of Azathioprine-Metal Complexes

| Complex | Decomposition Steps | Temperature Range (°C) | Mass Loss (%) | Key Evolved Species |

|---|---|---|---|---|

| [C₉H₇N₇O₂SCl₂Cr]·3H₂O | 5 | 30–900 | 9–7.5 | H₂O, Cl₂, NO₂, CH₄ |

| [C₉H₇N₇O₂SCl₂Zn]·3H₂O | 4 | 30–622 | 3–62 | H₂O, Cl₂, NO₂ |

Mechanistic Insights

-

Photodegradation Pathway :

ST acts as a reductant, facilitating AZA oxidation via radical intermediates. This results in C=O bond formation and purine ring distortion . -

Metal Binding Preferences :

AZA preferentially binds metals through N7 and N9 positions on the purine ring, as evidenced by NMR shifts and DFT electrostatic potential maps .

These findings highlight azathioprine sodium’s reactivity under photolytic and coordination conditions, with implications for drug stability and metal-mediated biological interactions.

Aplicaciones Científicas De Investigación

Indications and Uses

Azathioprine sodium is primarily indicated for:

- Prevention of Renal Transplant Rejection : It is commonly used as part of a combination therapy to prevent organ rejection in kidney transplant recipients. The drug helps suppress the immune response that can lead to graft rejection .

- Management of Autoimmune Diseases : Conditions such as rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease are treated with azathioprine to reduce inflammation and immune activity .

- Dermatological Conditions : Azathioprine has been effective in treating chronic cutaneous lupus erythematosus and leukocytoclastic vasculitis, particularly in patients who do not respond adequately to conventional therapies .

Case Studies

-

Chronic Cutaneous Lupus Erythematosus :

- A study involving six patients with chronic cutaneous lupus erythematosus demonstrated that three patients achieved near-complete clearance of skin lesions after azathioprine treatment, allowing for reduced corticosteroid dosages. However, adverse effects such as pancreatitis and drug-induced fever were noted in some cases .

- Kidney Transplant Patients :

- Autoimmune Disorders :

Risks and Adverse Effects

While azathioprine is effective, it carries risks of serious side effects:

- Increased Cancer Risk : Long-term use has been associated with an elevated risk of lymphomas and skin cancers .

- Bone Marrow Suppression : This can lead to leukopenia or thrombocytopenia, necessitating regular monitoring of blood counts during therapy .

- Gastrointestinal Toxicity : Patients may experience nausea, vomiting, or diarrhea, which can lead to treatment discontinuation in some cases .

Summary Table of Applications

Mecanismo De Acción

La azatioprina sódica ejerce sus efectos al convertirse en 6-mercaptopurina, que luego se metaboliza en nucleótidos de tioguanina activos. Estos nucleótidos se incorporan al ADN y al ARN, interrumpiendo su síntesis y función. Esto conduce a la inhibición de la proliferación celular, particularmente en las células inmunitarias que se dividen rápidamente . Los objetivos moleculares incluyen enzimas involucradas en la síntesis de purina, como la hipoxantina-guanina fosforribosiltransferasa y la tiopurina metiltransferasa .

Comparación Con Compuestos Similares

La azatioprina sódica se compara con otros análogos de purina como la mercaptopurina y la tioguanina. Si bien los tres compuestos inhiben la síntesis de purina, la azatioprina sódica es única en su capacidad de convertirse en 6-mercaptopurina, proporcionando un mecanismo de acción dual . Compuestos similares incluyen:

Mercaptopurina: Se utiliza principalmente en el tratamiento de la leucemia y la enfermedad inflamatoria intestinal.

Tioguanina: Se utiliza en el tratamiento de la leucemia mieloide aguda y otras neoplasias hematológicas.

La singularidad de la azatioprina sódica radica en su vía de conversión dual, que ofrece un espectro más amplio de actividad inmunosupresora .

Actividad Biológica

Azathioprine sodium is a pro-drug that exhibits significant immunosuppressive properties, primarily used in the treatment of autoimmune diseases and organ transplantation. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting purine synthesis, which is crucial for the proliferation of lymphocytes. The drug is metabolized to 6-mercaptopurine, which subsequently produces active metabolites, particularly 6-thioguanine nucleotides (6-TGN). These metabolites interfere with DNA synthesis and induce apoptosis in T and B cells, leading to immunosuppression. The key steps in its metabolism are summarized in the table below:

| Metabolite | Pathway | Function |

|---|---|---|

| Azathioprine | Pro-drug | Converted to 6-mercaptopurine |

| 6-Mercaptopurine | Non-enzymatic conversion | Precursor to active metabolites |

| 6-Thioguanine triphosphate (6-TGTP) | Active metabolite | Inhibits lymphocyte proliferation |

| 6-Methylmercaptopurine (6-MMP) | Alternative pathway | Less effective in immunosuppression |

Clinical Applications

This compound is primarily indicated for:

- Organ Transplantation : To prevent rejection.

- Autoimmune Disorders : Such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.

- Multiple Sclerosis : Emerging evidence suggests efficacy in managing relapsing forms of multiple sclerosis.

Case Study: Efficacy in Multiple Sclerosis

A study published in JAMA Neurology evaluated the efficacy of azathioprine in patients with relapsing-remitting multiple sclerosis (RRMS). The findings indicated a significant reduction in new brain lesions as observed through MRI scans. Specifically:

- Reduction in Gd+ Lesions : The median number of Gd+ lesions decreased significantly (P<.001).

- Lymphocyte Count : Treatment reduced the mean blood lymphocyte count to 57% of baseline levels.

- Adverse Events : Most were transient and manageable through dose adjustments .

Pharmacogenomics

The metabolism of azathioprine is significantly influenced by genetic factors, particularly variations in the thiopurine S-methyltransferase (TPMT) gene. Patients with certain TPMT alleles exhibit reduced metabolism of azathioprine, leading to increased toxicity. This necessitates careful monitoring and potential dose adjustments based on TPMT genotype testing .

Adverse Effects

While this compound is effective, it carries risks including:

Propiedades

Número CAS |

55774-33-9 |

|---|---|

Fórmula molecular |

C9H7N7NaO2S |

Peso molecular |

300.26 g/mol |

Nombre IUPAC |

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide |

InChI |

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13); |

Clave InChI |

OEMACMAHBHOELV-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+] |

SMILES canónico |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na] |

Números CAS relacionados |

446-86-6 (Parent) |

Sinónimos |

Azathioprine Azathioprine Sodium Azathioprine Sodium Salt Azathioprine Sulfate Azothioprine Immuran Imuran Imurel Sodium, Azathioprine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.